molecular formula C17H13F3O3 B1327973 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone CAS No. 514802-37-0

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

Cat. No.: B1327973
CAS No.: 514802-37-0
M. Wt: 322.28 g/mol
InChI Key: YAJGMPPHTZVOSY-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural properties, which combine the stability of the benzophenone moiety with the reactivity of the trifluoromethyl and dioxolane groups. These characteristics make it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for the purification and isolation of the final product, such as crystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes. The dioxolane ring can act as a protecting group for carbonyl compounds, influencing the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group, which imparts high electronegativity and reactivity, and the dioxolane ring, which provides stability and protection to the carbonyl group. This combination of properties makes it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJGMPPHTZVOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645075
Record name [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514802-37-0
Record name [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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